Cas no 119520-44-4 (4-isocyano-2-methylquinoline)
4-isocyano-2-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- 4-isocyano-2-methylquinoline
- EN300-1840895
- 119520-44-4
-
- Inchi: 1S/C11H8N2/c1-8-7-11(12-2)9-5-3-4-6-10(9)13-8/h3-7H,1H3
- InChI Key: KSPKFQQCGDHAND-UHFFFAOYSA-N
- SMILES: N1C(C)=CC(=C2C=CC=CC=12)[N+]#[C-]
Computed Properties
- Exact Mass: 168.068748264g/mol
- Monoisotopic Mass: 168.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.2Ų
4-isocyano-2-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1840895-0.05g |
4-isocyano-2-methylquinoline |
119520-44-4 | 0.05g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1840895-0.1g |
4-isocyano-2-methylquinoline |
119520-44-4 | 0.1g |
$1106.0 | 2023-09-19 | ||
| Enamine | EN300-1840895-0.25g |
4-isocyano-2-methylquinoline |
119520-44-4 | 0.25g |
$1156.0 | 2023-09-19 | ||
| Enamine | EN300-1840895-0.5g |
4-isocyano-2-methylquinoline |
119520-44-4 | 0.5g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1840895-1.0g |
4-isocyano-2-methylquinoline |
119520-44-4 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1840895-2.5g |
4-isocyano-2-methylquinoline |
119520-44-4 | 2.5g |
$2464.0 | 2023-09-19 | ||
| Enamine | EN300-1840895-5.0g |
4-isocyano-2-methylquinoline |
119520-44-4 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1840895-10.0g |
4-isocyano-2-methylquinoline |
119520-44-4 | 10g |
$5405.0 | 2023-06-02 | ||
| Enamine | EN300-1840895-1g |
4-isocyano-2-methylquinoline |
119520-44-4 | 1g |
$1256.0 | 2023-09-19 | ||
| Enamine | EN300-1840895-5g |
4-isocyano-2-methylquinoline |
119520-44-4 | 5g |
$3645.0 | 2023-09-19 |
4-isocyano-2-methylquinoline Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-isocyano-2-methylquinoline
Research Briefing on 4-isocyano-2-methylquinoline (CAS: 119520-44-4) in Chemical Biology and Pharmaceutical Applications
4-isocyano-2-methylquinoline (CAS: 119520-44-4) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its isocyano functional group and quinoline backbone, serves as a valuable building block in the synthesis of bioactive molecules and potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various diseases.
One of the key areas of interest is the role of 4-isocyano-2-methylquinoline in the synthesis of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of kinase inhibitors, which are critical in cancer therapy. The study highlighted the compound's ability to form stable interactions with target proteins, thereby enhancing the inhibitory activity of the resulting molecules. This finding underscores the potential of 4-isocyano-2-methylquinoline in oncology drug discovery.
In addition to its applications in cancer research, 4-isocyano-2-methylquinoline has also been investigated for its antimicrobial properties. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of derivatives of this compound and their evaluation against multidrug-resistant bacterial strains. The results indicated promising antibacterial activity, particularly against Gram-positive pathogens, suggesting its potential as a scaffold for developing new antibiotics in an era of increasing antimicrobial resistance.
Another noteworthy advancement involves the use of 4-isocyano-2-methylquinoline in chemical biology probes. Researchers have leveraged its reactive isocyano group to develop fluorescent and affinity-based probes for studying protein-ligand interactions. A 2022 study in ACS Chemical Biology detailed the design of such probes, which enabled real-time monitoring of enzymatic activity in live cells. This application opens new avenues for understanding cellular processes and identifying novel drug targets.
The synthetic accessibility of 4-isocyano-2-methylquinoline has also been a focus of recent research. A 2023 paper in Organic Letters presented an improved, high-yield synthesis method for this compound, addressing previous challenges related to scalability and purity. This methodological advancement is expected to facilitate broader adoption of the compound in both academic and industrial settings, accelerating research in related areas.
Looking ahead, the unique chemical properties of 4-isocyano-2-methylquinoline position it as a promising candidate for further exploration in drug discovery and chemical biology. Ongoing studies are investigating its potential in neurodegenerative disease research, with preliminary data suggesting its ability to modulate protein aggregation pathways. As research continues to uncover new applications for this versatile compound, it is likely to remain a focal point in pharmaceutical innovation.
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